3,4,5-Trichloro-2-(trichloromethyl)pyridine
Overview
Description
3,4,5-Trichloro-2-(trichloromethyl)pyridine is a chemical compound with the molecular formula C₆HCl₆N and a molecular weight of 299.8 g/mol . It is a chlorinated pyridine derivative known for its use in various scientific research applications. The compound is characterized by its high melting point of approximately 95.44°C and a boiling point of around 303.1°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2-(trichloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures (around 180°C) for an extended period (48 hours) . This process results in the formation of the desired chlorinated pyridine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced chlorination techniques and controlled reaction environments is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Reagents like phosphorus pentachloride and triphosgene are commonly used in the chlorination process.
Oxidizing Agents: Compounds such as potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is an example of a reducing agent that can be used with this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
3,4,5-Trichloro-2-(trichloromethyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is utilized in biochemical research, particularly in studies involving proteomics.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2-(trichloromethyl)pyridine involves its interaction with molecular targets through its chlorinated pyridine ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
1,3,5-Tris-chloromethyl-2,4,6-trimethyl-benzene: Another chlorinated compound with different structural properties.
Uniqueness
3,4,5-Trichloro-2-(trichloromethyl)pyridine is unique due to its specific chlorination pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in research applications where selective reactivity is required.
Properties
IUPAC Name |
3,4,5-trichloro-2-(trichloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl6N/c7-2-1-13-5(6(10,11)12)4(9)3(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSFDYUMEBEQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061617 | |
Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-30-5 | |
Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trichloro-2-(trichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8VXX9H58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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